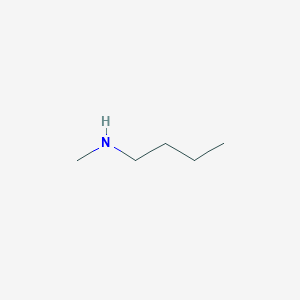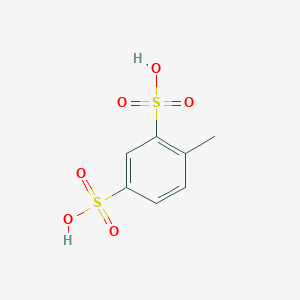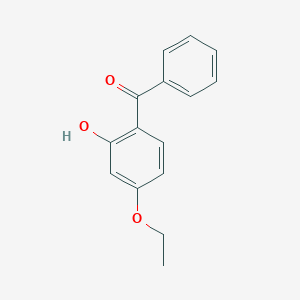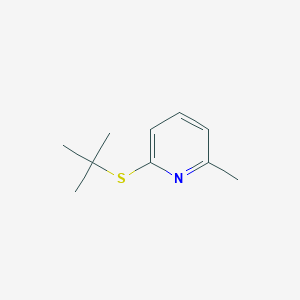
2-Picoline, 6-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Picoline, 6-(tert-butylthio)-, also known as PTB-pyridine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of picoline, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions involves the coordination of the pyridine nitrogen atom to the metal center of the catalyst. This coordination stabilizes the intermediate species formed during the reaction and promotes the formation of the desired product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Picoline, 6-(tert-butylthio)-. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions is its high stability and resistance to oxidation. It also exhibits good solubility in organic solvents, making it easy to handle and use in reactions. However, one limitation is that it is relatively expensive compared to other ligands.
Zukünftige Richtungen
There are several potential future directions for research on 2-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new catalysts using 2-Picoline, 6-(tert-butylthio)- as a ligand for specific chemical reactions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies on the toxicity and environmental impact of 2-Picoline, 6-(tert-butylthio)- are needed to ensure its safe use in various applications.
Synthesemethoden
The synthesis of 2-Picoline, 6-(tert-butylthio)- involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the hydrogen atom on the carbon atom adjacent to the nitrogen atom in the picoline ring. The resulting product is a yellowish liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
2-Picoline, 6-(tert-butylthio)- has been extensively studied for its potential applications in the field of catalysis. It has been shown to be an effective ligand for various transition metal catalysts, including palladium, platinum, and rhodium. These catalysts have been used in a wide range of reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions.
Eigenschaften
CAS-Nummer |
18794-43-9 |
|---|---|
Produktname |
2-Picoline, 6-(tert-butylthio)- |
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-6-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
ZLPUWUHNQZOJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



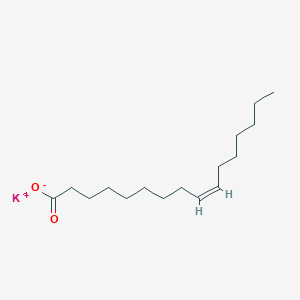
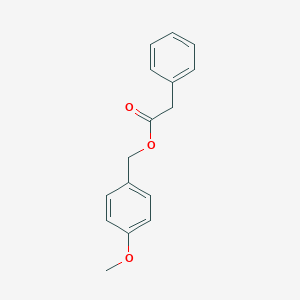
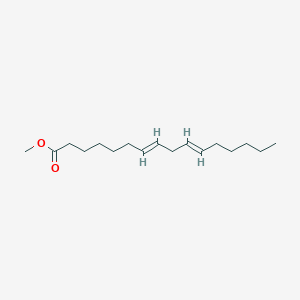
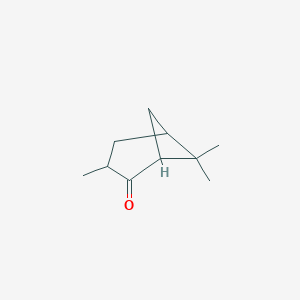
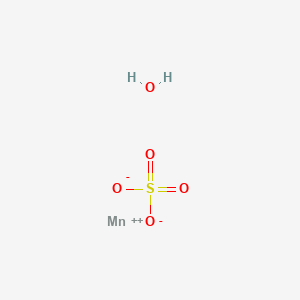
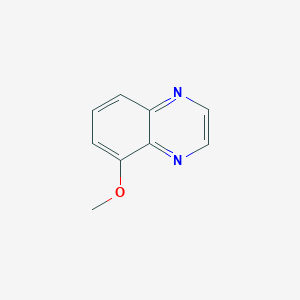
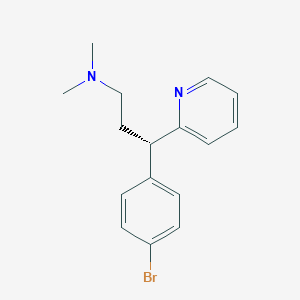
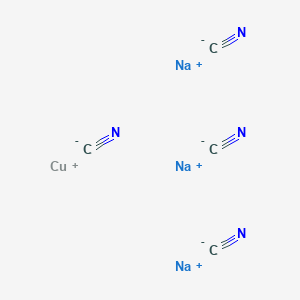
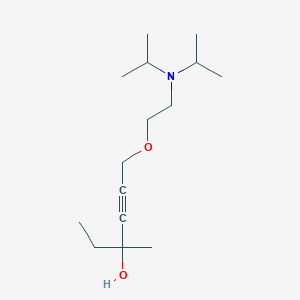
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
